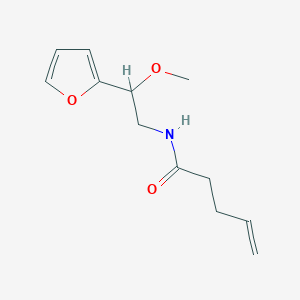
N-(2-(furan-2-yl)-2-methoxyethyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-methoxyethyl)pent-4-enamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research has demonstrated the effectiveness of furan derivatives in molecular interaction studies, such as their binding affinity with DNA. For instance, 2,5-Bis(4-guanylphenyl)furan (furamidine) shows a higher DNA-binding affinity compared to similar compounds due to direct hydrogen bond interactions and a more isohelical fit within the DNA's minor groove. This suggests potential applications in gene therapy and molecular biology research (Laughton et al., 1995).
Polymer Science and Materials Engineering
Furan derivatives have been incorporated into polymers to enhance their mechanical properties and introduce self-repairing abilities. For example, cross-linked polyamides with maleimide and furan pendent groups exhibit thermally reversible cross-linking behavior, enhanced toughness, and thermal self-repairing behavior. These properties are particularly valuable for developing advanced materials with long service lives and reduced environmental impact (Liu & Chen, 2007).
Sustainable Polymer Synthesis
The enzymatic polymerization of Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides has been explored as a sustainable alternative to traditional polymers. Such polymers exhibit comparable thermal and mechanical properties to their non-sustainable counterparts, highlighting the potential of furan derivatives in eco-friendly material production (Jiang et al., 2015).
Organic Synthesis and Catalysis
Furan derivatives play a crucial role in organic synthesis, serving as intermediates in the formation of complex molecules. For instance, reactions involving chromium carbene complexes with acetylenes produce furan products, showcasing the versatility of furan derivatives in synthesizing aromatic compounds with potential applications in pharmaceuticals and agrochemicals (McCallum et al., 1988).
Photolysis Studies
Photolysis of furan derivatives, such as N-butyl-5-nitro-2-furamide, results in the formation of methoxy-substituted furamides. This process is essential for understanding the photochemical behavior of organic compounds and can lead to the development of new photostable materials or photoactivated drugs (Powers, 1971).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-12(14)13-9-11(15-2)10-6-5-8-16-10/h3,5-6,8,11H,1,4,7,9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLZAWYJZVHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
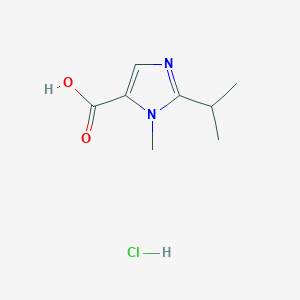
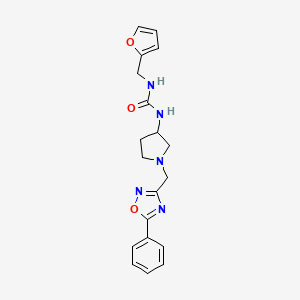
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)
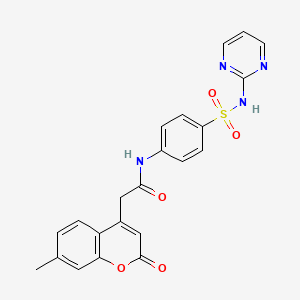

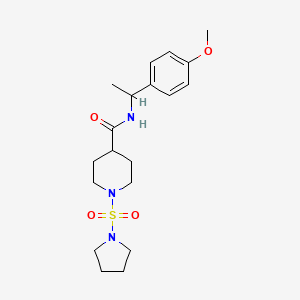
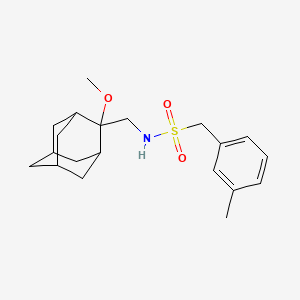

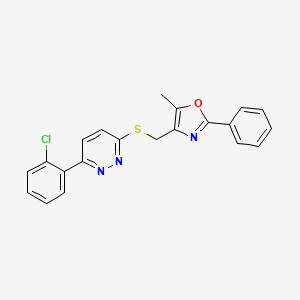
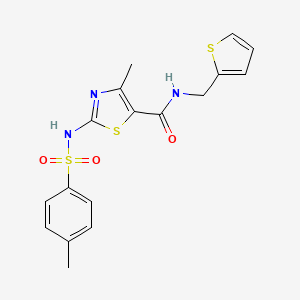
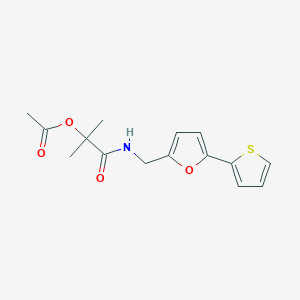
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
